

Cross-reactivity of LYG-409 with other cellular proteins

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Compound of Interest

Compound Name: LYG-409

Cat. No.: B15542169

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Comparative Analysis of LYG-409 Cross-reactivity

This guide provides a detailed comparison of the cross-reactivity profile of **LYG-409** with other cellular proteins. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of **LYG-409**.

Quantitative Assessment of Kinase Selectivity

The selectivity of **LYG-409** was assessed against a panel of related kinases to determine its cross-reactivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **LYG-409** against its intended target, Hypothetical Kinase A (HKA), and other closely related kinases.

Kinase Target	LYG-409 IC50 (nM)	Alternative Inhibitor 1 IC50 (nM)	Alternative Inhibitor 2 IC50 (nM)
HKA (Primary Target)	15	25	50
HKB	3,500	150	2,500
HKC	> 10,000	800	> 10,000
HKD	8,200	450	7,800
HKE	> 10,000	1,200	> 10,000

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

This assay was performed to determine the IC50 values of **LYG-409** against a panel of kinases.

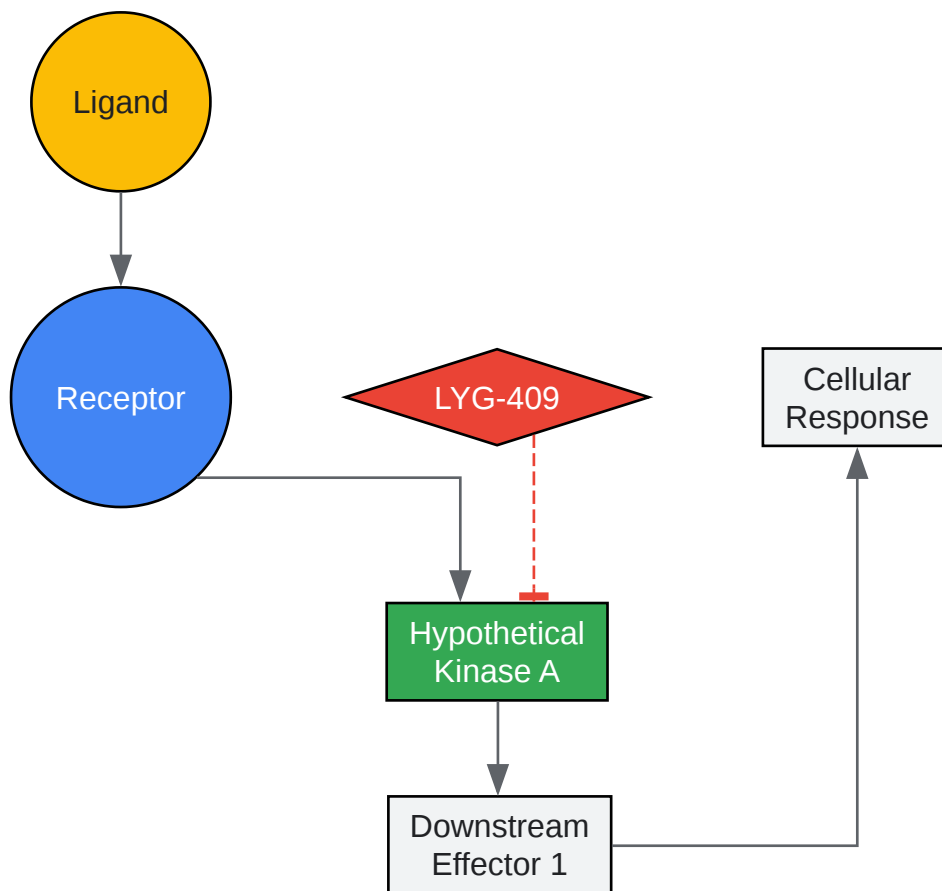
- Reagents: Recombinant human kinases, broad-spectrum kinase inhibitor tracer, and **LYG-409**.
- Procedure:
 - A solution containing the kinase, the tracer, and a variable concentration of **LYG-409** was prepared in a buffer solution.
 - The mixture was incubated to allow the binding reaction to reach equilibrium.
 - The amount of tracer bound to the kinase was quantified using a suitable detection method (e.g., fluorescence polarization).
 - The data was normalized to control wells containing no inhibitor (100% binding) and wells with a high concentration of a known potent inhibitor (0% binding).
 - IC50 values were calculated by fitting the data to a four-parameter logistic curve.

2. Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay was conducted to confirm the target engagement of **LYG-409** in a cellular context.

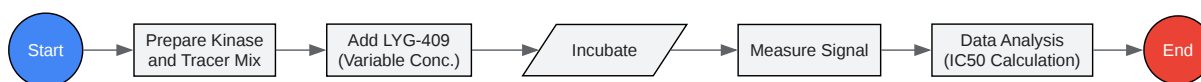
- Cell Line: A human cell line engineered to express a NanoLuc®-HKA fusion protein.
- Reagents: NanoBRET™ Tracer, NanoBRET™ Nano-Glo® Substrate, and **LYG-409**.
- Procedure:
 - The engineered cells were seeded in multi-well plates and incubated.
 - The cells were treated with varying concentrations of **LYG-409**.
 - The NanoBRET™ Tracer was added to the cells, followed by a brief incubation period.
 - The NanoBRET™ Nano-Glo® Substrate was added to generate the luminescent signal.
 - The bioluminescence resonance energy transfer (BRET) signal was measured using a luminometer.
 - The BRET ratio was calculated and plotted against the logarithm of the **LYG-409** concentration to determine the cellular IC50.

Visualizations



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Caption: Hypothetical signaling pathway illustrating the inhibitory action of **LYG-409** on Hypothetical Kinase A (HKA).



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